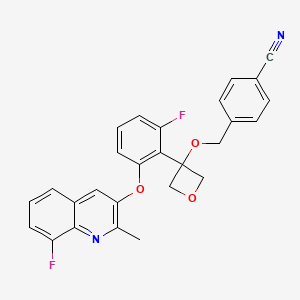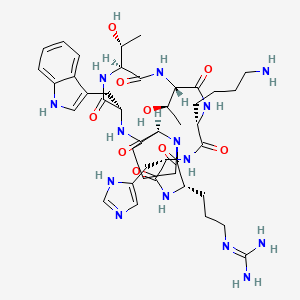
CCN2 inhibitor OK2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OK2 is a specific inhibitor of the interaction between connective tissue growth factor (CCN2) and epidermal growth factor receptor (EGFR). By binding to the carboxy-terminal (CT) domain of CCN2, OK2 effectively blocks the CCN2/EGFR interaction. This compound is primarily used in research related to kidney fibrosis and chronic kidney disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of OK2 involves the reaction of specific organic molecules under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic halides and metal catalysts under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of OK2 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in small quantities for research purposes .
化学反応の分析
Types of Reactions
OK2 undergoes various chemical reactions, including:
Oxidation: OK2 can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within OK2.
Substitution: OK2 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving OK2 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from reactions involving OK2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of OK2, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
OK2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protein-protein interactions.
Biology: Investigated for its role in blocking the CCN2/EGFR interaction, which is significant in cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in treating kidney fibrosis and chronic kidney disease.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
作用機序
OK2 exerts its effects by specifically inhibiting the interaction between CCN2 and EGFR. By binding to the CT domain of CCN2, OK2 prevents the activation of EGFR, which in turn inhibits the downstream signaling pathways involving signal transducer and activator of transcription 3 (STAT3) phosphorylation and extracellular matrix (ECM) protein synthesis. This mechanism is particularly relevant in the context of kidney fibrosis, where the inhibition of EGFR/STAT3 activation can prevent disease progression .
類似化合物との比較
Similar Compounds
Potassium oxide (K2O): An ionic compound of potassium and oxygen, known for its high reactivity and use in industrial applications.
Potassium superoxide (KO2): Produced by burning molten potassium in an atmosphere of excess oxygen, used in various chemical reactions.
Uniqueness of OK2
OK2 is unique in its specific inhibition of the CCN2/EGFR interaction, a property not shared by the other similar compounds listed. This specificity makes OK2 particularly valuable in research focused on kidney fibrosis and chronic kidney disease .
特性
分子式 |
C42H62N14O9 |
|---|---|
分子量 |
907.0 g/mol |
IUPAC名 |
2-[3-[(3S,6S,9S,12S,15S,18S,21S)-9-(4-aminobutyl)-12,15-bis[(1R)-1-hydroxyethyl]-6-(1H-imidazol-5-ylmethyl)-18-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-3-yl]propyl]guanidine |
InChI |
InChI=1S/C42H62N14O9/c1-22(57)33-39(63)50-28(11-5-6-14-43)35(59)52-31(18-25-20-46-21-49-25)36(60)51-29(12-7-15-47-42(44)45)41(65)56-16-8-13-32(56)38(62)53-30(37(61)54-34(23(2)58)40(64)55-33)17-24-19-48-27-10-4-3-9-26(24)27/h3-4,9-10,19-23,28-34,48,57-58H,5-8,11-18,43H2,1-2H3,(H,46,49)(H,50,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,64)(H4,44,45,47)/t22-,23-,28+,29+,30+,31+,32+,33+,34+/m1/s1 |
InChIキー |
DNITVPPEDHWZSB-MLYITYKWSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)[C@@H](C)O)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)
![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
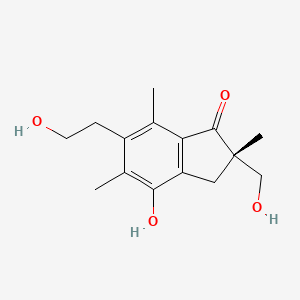

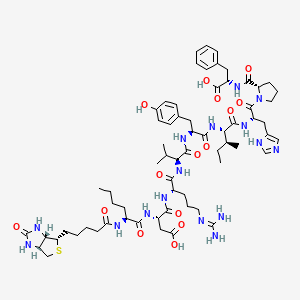
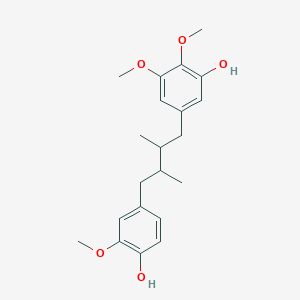

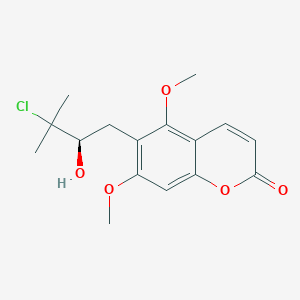
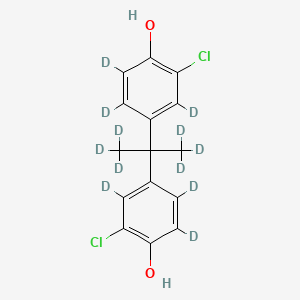
![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)



